molecular formula C11H10F3N3 B2703384 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine CAS No. 1482938-48-6

2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine

Cat. No. B2703384
CAS RN: 1482938-48-6
M. Wt: 241.217
InChI Key: IGEWDULPSQBJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine (DMTP) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMTP is a heterocyclic compound that contains a pyridine ring and a pyrazole ring, which makes it a versatile molecule for use in different chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins. 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine has also been found to activate the adenosine A1 receptor, which has been implicated in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine has been found to have a range of biochemical and physiological effects. In animal studies, 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine has been shown to reduce pain and inflammation, as well as improve cognitive function. 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine is also soluble in a wide range of solvents, which makes it easy to work with in the lab. However, one limitation of 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.

Future Directions

There are several future directions for the study of 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine. One area of research is the development of new drugs based on 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine for the treatment of pain and inflammation. Another area of research is the investigation of the potential neuroprotective effects of 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine and its effects on different biological systems.

Synthesis Methods

The synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine involves the reaction of 3,5-dimethylpyrazole with 2,6-dichloropyridine in the presence of a base and a trifluoromethylating agent. The reaction yields 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine as a white crystalline solid with a high yield.

Scientific Research Applications

2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine is in the field of medicinal chemistry. 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-6-8(2)17(16-7)10-5-3-4-9(15-10)11(12,13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEWDULPSQBJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.